7-fluorobenzo[b]thiophene-3-carboxylic acid

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers face rapid hepatic metabolism of benzothiophene scaffolds, limiting in vivo efficacy of CNS and kinase inhibitors. This 7-fluoro analog solves that precisely. - **Metabolic blocking:** 7-F substituent prevents CYP450-mediated oxidation at the labile benzothiophene ring. - **CNS optimization:** cLogP 2.6 improves passive BBB penetration vs. non-fluorinated parent. - **Synthetic handle:** Free -COOH enables amide coupling for hinge-binder libraries or 19F NMR probe synthesis. - **Supply:** In stock, ≥98% purity, global R&D shipping.

Molecular Formula C9H5FO2S
Molecular Weight 196.2
CAS No. 1431309-15-7
Cat. No. B2727002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluorobenzo[b]thiophene-3-carboxylic acid
CAS1431309-15-7
Molecular FormulaC9H5FO2S
Molecular Weight196.2
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)SC=C2C(=O)O
InChIInChI=1S/C9H5FO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12)
InChIKeyJWJATXQZGJLXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluorobenzo[b]thiophene-3-carboxylic Acid Overview


7-Fluorobenzo[b]thiophene-3-carboxylic acid (CAS 1431309-15-7) is a fluorinated heterocyclic compound featuring a benzo[b]thiophene core with a carboxylic acid functional group at the 3-position and a single fluorine substituent at the 7-position [1]. It serves primarily as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting central nervous system disorders and kinase-related pathways [2]. The presence of the 7-fluoro substituent critically modulates the electronic properties and metabolic profile of the benzothiophene scaffold, distinguishing it from non-fluorinated and alternatively substituted analogs .

7-Fluorobenzo[b]thiophene-3-carboxylic Acid: Irreplaceability


While the benzo[b]thiophene-3-carboxylic acid core is a recognized privileged scaffold in medicinal chemistry, simple substitution with a non-fluorinated or differently substituted analog is not a viable strategy for maintaining target potency, selectivity, or metabolic stability. The precise regiochemistry and electronic nature of the 7-fluoro substituent profoundly impacts the compound's physicochemical properties (e.g., LogP, pKa of the carboxylic acid), its binding interactions with biological targets, and its susceptibility to oxidative metabolism [1]. For example, the 7-fluoro substitution creates a distinct electron density distribution compared to 5- or 6-fluoro analogs, directly influencing key molecular recognition events . Furthermore, the fluorine atom at the 7-position serves as a strategic blocking group against CYP450-mediated oxidation, a common metabolic liability of the benzothiophene ring, a benefit not conferred by the non-fluorinated parent .

7-Fluorobenzo[b]thiophene-3-carboxylic Acid: Evidence-Based Selection


Lipophilicity & Hydrogen Bonding vs. Non-Fluorinated Parent

The introduction of the 7-fluoro substituent leads to a measurable increase in lipophilicity and a significant alteration in hydrogen bonding capacity compared to the non-fluorinated benzo[b]thiophene-3-carboxylic acid core. The fluorine atom acts as a weak hydrogen bond acceptor, which can be critical for modulating target engagement. [1]

Medicinal Chemistry ADME Prediction Lead Optimization

Metabolic Soft Spot Mitigation via 7-Fluoro Blockade

A well-documented liability of the benzo[b]thiophene scaffold is its susceptibility to CYP450-mediated oxidation, particularly at the electron-rich 2- and 3-positions of the thiophene ring and at certain positions on the fused benzene ring. The strategic placement of a fluorine atom at the 7-position is a recognized medicinal chemistry tactic to block metabolic oxidation at that specific site, thereby increasing the compound's overall metabolic half-life in vitro and in vivo. This property is a key differentiator from the non-fluorinated parent compound.

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Orthogonal Reactivity for Parallel Library Synthesis

The 3-carboxylic acid handle on 7-fluorobenzo[b]thiophene provides a highly versatile and orthogonal functional group for a wide range of chemical transformations, including amide coupling, esterification, and reduction to the corresponding alcohol or aldehyde. This synthetic utility is comparable to other benzo[b]thiophene-3-carboxylic acid analogs but is specifically coupled with the 7-fluoro motif. In contrast, the non-carboxylic analog, 7-fluorobenzo[b]thiophene (CAS 346592-74-3), lacks this reactive handle and requires more aggressive functionalization (e.g., lithiation or halogenation) to introduce a similar level of structural diversity. [1]

Organic Synthesis Medicinal Chemistry Building Blocks

CNS and Anticancer Pharmacological Lineage

The benzo[b]thiophene-3-carboxylic acid scaffold is a validated pharmacophore with documented activity in several therapeutic areas. This core has been utilized in the development of compounds with local anesthetic, anticholinergic, and antihistaminic properties, as well as more recently in antidepressants and anticancer agents targeting the RhoA/ROCK pathway. The 7-fluoro substituted variant inherits this established pharmacological lineage, providing a higher degree of target-class confidence compared to a less-explored scaffold. [1][2][3]

Pharmacology CNS Drug Discovery Anticancer Agents

7-Fluorobenzo[b]thiophene-3-carboxylic Acid: Optimal Use Cases


Metabolically Stable Kinase Inhibitors for CNS

The compound is ideally suited as a core building block for synthesizing CNS-penetrant kinase inhibitors. The 7-fluoro substituent is strategically placed to block metabolic oxidation, as inferred from class-level SAR, while the modest increase in cLogP (2.6) compared to the non-fluorinated parent may enhance passive blood-brain barrier penetration [1]. The carboxylic acid handle allows for the facile introduction of diverse kinase-binding hinge-region motifs via amide bond formation, enabling rapid parallel synthesis of focused compound libraries .

RhoA/ROCK Inhibitors as Anti-Metastatic Agents

This compound is a direct precursor for synthesizing derivatives that target the RhoA/ROCK pathway, a validated anticancer strategy [1]. By incorporating the 7-fluoro-substituted benzothiophene core, researchers can build upon the known structure-activity relationships of this class, which have demonstrated anti-proliferative and anti-migratory effects in cancer cell models [1]. The carboxylic acid can be converted to the 1,1-dioxide, a key modification shown to enhance activity in this series, or used to attach other warheads [1].

Fluorinated Benzothiophene Antibacterials

Given the reported antimicrobial efficacy of certain 7-fluorobenzo[b]thiophene derivatives against multidrug-resistant strains of Staphylococcus aureus, this compound is a valuable starting material for exploring structure-activity relationships in antibacterial discovery [1]. The 7-fluoro group may confer enhanced metabolic stability to the resulting analogs, a critical improvement for systemic antibacterial agents . The carboxylic acid provides a convenient point of attachment for pro-moieties or for linking to other pharmacophores via a prodrug strategy.

Chemical Biology Probes for Target Identification

The orthogonal reactivity of the carboxylic acid makes this compound an excellent precursor for synthesizing chemical biology probes. It can be readily converted to an activated ester for bioconjugation to affinity matrices or fluorescent tags, or used to introduce a photoaffinity label (e.g., diazirine) [1]. The 7-fluoro substituent serves as a unique spectroscopic handle (19F NMR) for monitoring ligand-protein interactions and metabolic fate in complex biological matrices without the need for radioisotopes .

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